molecular formula C23H18BrFN2O2S B302200 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B302200
M. Wt: 485.4 g/mol
InChI Key: JADUXNXRVDRRNS-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in scientific research applications. It is a thiazolidinedione derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of PPARγ, a transcription factor that plays a key role in adipogenesis and glucose homeostasis. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been reported to have various biochemical and physiological effects. It has been shown to decrease the expression of adipogenic genes and increase the expression of lipolytic genes in adipocytes. It has also been reported to decrease blood glucose levels and improve insulin sensitivity in diabetic mice. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its potential in various scientific research applications, its ease of synthesis, and its relatively low cost. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various diseases and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromobenzylamine with 4-fluoroacetophenone to form an intermediate, which is then reacted with 2,4-thiazolidinedione and acetic anhydride to obtain the final product. Another method involves the reaction of 4-bromobenzylamine with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with 2,4-thiazolidinedione to obtain the final product.

Scientific Research Applications

3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential in treating diabetes and obesity. Additionally, it has been investigated for its antibacterial and antifungal activities.

properties

Product Name

3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H18BrFN2O2S

Molecular Weight

485.4 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18BrFN2O2S/c1-14-11-17(15(2)27(14)20-9-7-19(25)8-10-20)12-21-22(28)26(23(29)30-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3/b21-12-

InChI Key

JADUXNXRVDRRNS-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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